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Compound of Interest

Compound Name: Trehalose

Cat. No.: B1683222 Get Quote

Welcome to the technical support center for improving the efficiency of trehalose-mediated

protein refolding. This resource is designed for researchers, scientists, and drug development

professionals to provide troubleshooting guidance and answers to frequently asked questions

encountered during protein refolding experiments.

Frequently Asked Questions (FAQs)
Q1: What is the primary role of trehalose in protein refolding?

A1: Trehalose is a naturally occurring disaccharide that acts as a protein stabilizer.[1][2] In

protein refolding, it primarily functions to prevent protein aggregation by stabilizing partially

folded intermediates and promoting the native protein conformation.[3] It is thought to work

through a "preferential exclusion" mechanism, where it is excluded from the protein's surface,

leading to preferential hydration of the protein, which favors a more compact, folded state.[4][5]

It can also replace water around the protein, preserving its structure, a concept known as the

"water replacement hypothesis".[6]

Q2: What is a typical starting concentration for trehalose in a refolding buffer?

A2: A common starting concentration for trehalose in refolding buffers ranges from 0.2 M to 1.0

M.[2][7] The optimal concentration is protein-dependent and should be determined empirically.

Some studies have reported using concentrations as high as 1.5 M.[4]

Q3: Can trehalose interfere with protein refolding?
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A3: Yes, while trehalose is beneficial in preventing aggregation, its continued presence at high

concentrations can sometimes interfere with the final stages of refolding into the native

structure.[3] It is suggested that in vivo, trehalose is rapidly hydrolyzed after the initial stress

response to allow for the completion of the refolding process by molecular chaperones.[3][4]

Q4: When should I add trehalose during the protein purification and refolding process?

A4: Trehalose can be added at various stages. It can be included in the expression medium to

increase the solubility of the expressed protein.[8] More commonly, it is a key component of the

refolding buffer during dialysis or dilution methods.[1][8] For long-term storage, it can be added

to the final purified protein solution to enhance stability.[2]

Q5: Are there alternatives to trehalose for improving refolding efficiency?

A5: Yes, other osmolytes and chemical additives can also be used, often in combination with

trehalose. These include glycerol, sorbitol, sucrose, and polyethylene glycol (PEG).[1][7]

Amino acids like L-arginine and proline are also widely used to suppress aggregation and

enhance refolding yields.[9][10]

Troubleshooting Guide
This guide addresses common issues encountered during trehalose-mediated protein

refolding.
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Problem Possible Cause(s) Suggested Solution(s)

Low Refolding Yield
Suboptimal trehalose

concentration.

Optimize the trehalose

concentration in the refolding

buffer. Test a range from 0.2 M

to 1.0 M.

Inefficient removal of

denaturant.

Ensure complete removal of

urea or guanidinium chloride

through methods like stepwise

dialysis or dilution.[8]

Incorrect redox environment

for disulfide bond formation.

For proteins with disulfide

bonds, optimize the ratio of

reduced and oxidized

glutathione (GSH/GSSG) in

the refolding buffer. A common

starting ratio is 10:1 to 1:1.[1]

Protein Aggregation
High protein concentration in

the refolding solution.

Decrease the final protein

concentration during refolding.

[11] Refolding is often more

efficient at lower protein

concentrations (<0.1 mg/mL).

[12]

Suboptimal buffer composition

(pH, ionic strength).

Screen different pH values

(typically between 6.0 and 9.5)

and salt concentrations (e.g.,

NaCl, KCl) to find the optimal

conditions for your protein.[13]

Presence of aggregation-prone

intermediates.

Add aggregation suppressors

like L-arginine (0.5 M) or mild

detergents (e.g., Triton X-100,

CHAPS) to the refolding buffer.

[1][10]

Incorrectly Folded Protein (No

Activity)

Misfolded protein with incorrect

disulfide bonds.

Include a reducing agent like

DTT during denaturation to

break incorrect disulfide
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bonds.[1] Use a redox shuffling

system (e.g., GSH/GSSG)

during refolding to promote

correct bond formation.[1][14]

The continued presence of

trehalose is inhibiting the final

folding step.

Consider a two-step refolding

process where trehalose

concentration is reduced in the

final stage.

The assay conditions are not

optimal.

Verify that the functional assay

buffer is compatible with the

refolding buffer components.

Some additives may interfere

with the activity assay.[13]

Quantitative Data on Refolding Additives
The following table summarizes the effects of various additives on protein refolding yield from

different studies.
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Protein Additive(s) Concentration

Refolding

Yield/Activity

Improvement

Reference

rhBMP-2
0.2 M Trehalose

+ 0.05% SDS
0.2 M / 0.05%

55.97% dimer

yield
[7]

rhBMP-2
0.5 M Glucose +

0.2% Sarkosyl
0.5 M / 0.2%

59.91% dimer

yield
[7]

rhBMP-2

10 mM NDSB-

256 + 0.05%

SDS

10 mM / 0.05%
56.75% dimer

yield
[7]

Lysozyme Acetamide Not specified

Significantly

improved

refolding yield at

high protein

concentrations.

[11]

GFP
Optimized Buffer

(see protocol)
Varied

~100% refolding

yield
[13]

LYZ
Optimized Buffer

(see protocol)
Varied

74% refolding

yield with ~40%

higher activity

than reference.

[13]

G6PD
200 mM

Trehalose
200 mM

Showed positive

effect on

refolding

recovery.

[9]

G6PD 400 mM Arginine 400 mM

Showed a

significant

positive effect on

refolding

recovery.

[9]

Experimental Protocols
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Protocol 1: General Protein Refolding by Dilution
This protocol provides a general framework for refolding a denatured protein from inclusion

bodies using dilution.

1. Solubilization and Denaturation of Inclusion Bodies: a. Resuspend the washed inclusion

body pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6 M Guanidinium Chloride

(GdnHCl) or 8 M Urea, 10 mM DTT). b. Incubate at room temperature for 1-2 hours with gentle

agitation to ensure complete solubilization. c. Centrifuge at high speed (e.g., >12,000 x g) for

15-20 minutes to remove any insoluble material. d. Determine the protein concentration of the

supernatant.

2. Refolding by Rapid Dilution: a. Prepare a refolding buffer. A typical starting point is 50 mM

Tris-HCl, pH 8.0, 0.5 M L-arginine, 0.5 M trehalose, 1 mM EDTA. For proteins with disulfide

bonds, add a redox system like 5 mM GSH and 0.5 mM GSSG. b. Cool the refolding buffer to

4°C. c. Add the denatured protein solution dropwise into the refolding buffer with gentle,

constant stirring. The dilution factor should be at least 1:100 to reduce the denaturant

concentration effectively.[8] d. The final protein concentration in the refolding mixture should

ideally be low (e.g., 10-50 µg/mL) to minimize aggregation.[12] e. Incubate the refolding

mixture at 4°C for 12-48 hours with gentle agitation.

3. Concentration and Analysis: a. Concentrate the refolded protein using methods like

ultrafiltration. b. Analyze the refolded protein for solubility, aggregation (e.g., by size-exclusion

chromatography), and biological activity.

Protocol 2: Screening for Optimal Refolding Additives
This protocol outlines a high-throughput screening approach to identify the best combination of

additives for your protein of interest.

1. Preparation of Denatured Protein Stock: a. Solubilize and denature the protein from inclusion

bodies as described in Protocol 1, step 1.

2. 96-Well Plate Setup: a. Prepare a 96-well plate with an array of refolding buffers. Each well

will contain a different combination or concentration of additives. b. A suggested screening

matrix could include varying concentrations of:
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Trehalose (e.g., 0 M, 0.2 M, 0.5 M, 1.0 M)
L-arginine (e.g., 0 M, 0.25 M, 0.5 M, 1.0 M)
Glycerol (e.g., 0%, 5%, 10%, 20% v/v)
PEG 3350 (e.g., 0%, 0.5%, 1% w/v)
Redox couple (e.g., varying ratios of GSH/GSSG) c. Keep the base buffer (e.g., 50 mM Tris-
HCl, pH 8.0) and final protein concentration constant across all wells.

3. Refolding and Analysis: a. Dilute the denatured protein stock into each well of the 96-well

plate. b. Incubate the plate under desired conditions (e.g., 4°C for 24 hours). c. Assess the

refolding efficiency in each well using a suitable method, such as a functional assay, turbidity

measurement (for aggregation), or a fluorescence-based assay.[15]

Visualizations
Experimental Workflow for Protein Refolding
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Figure 1. General workflow for protein refolding from inclusion bodies.
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Figure 2. Troubleshooting logic for low protein refolding yield.
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Figure 3. Conceptual pathway of trehalose-mediated protein stabilization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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